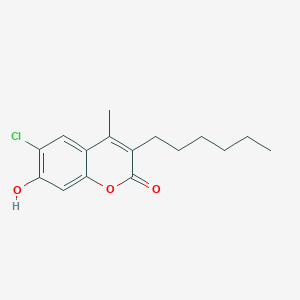

6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Historical Evolution of Coumarin Chemistry

The study of coumarins began with their natural isolation from botanical sources. In 1820, Vogel identified coumarin in tonka beans (Dipteryx odorata), marking the first step in understanding this aromatic lactone. Early industrial production relied on extraction from natural materials until synthetic routes emerged in the late 19th century. The Raschig process (starting from ortho-cresol) and Pechmann reaction (using phenols and β-ketoesters) became cornerstone methods for coumarin synthesis, enabling large-scale production for perfumery and medicinal applications. By the mid-20th century, coumarin derivatives gained prominence as anticoagulants (e.g., warfarin) and antibiotics (e.g., novobiocin), cementing their status as privileged scaffolds in drug discovery.

The structural diversification of coumarins accelerated with advancements in organic synthesis. For example, the Pechmann condensation’s adaptability allowed the introduction of alkyl, halogen, and hydroxyl groups at specific positions on the coumarin core. This flexibility laid the groundwork for derivatives like 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, which combines multiple substituents to modulate solubility, reactivity, and biological interactions.

Significance of Substituted Coumarins in Scientific Literature

Substituted coumarins occupy a central role in medicinal and materials chemistry due to their tunable electronic properties and diverse bioactivities. Over 1,300 natural coumarins have been identified, with synthetic derivatives expanding this library further. Key substitutions—such as halogenation at position 6 or alkylation at position 3—enhance pharmacological profiles by altering hydrogen bonding, lipophilicity, and metabolic stability. For instance:

- Chlorine substituents : Improve electrophilicity and binding affinity to enzymatic targets.

- Hexyl chains : Increase lipid solubility, facilitating membrane permeation in drug delivery.

- Hydroxyl groups : Enable antioxidant activity via radical scavenging.

These modifications are exemplified in this compound, where the hexyl group at position 3 extends the molecule’s hydrophobic domain, while the chlorine at position 6 enhances electronic conjugation across the aromatic system. Such strategic substitutions align with structure-activity relationship (SAR) studies aimed at optimizing anticancer, antimicrobial, and anti-inflammatory effects.

Current Research Landscape for Hexyl-Substituted Coumarins

Recent studies on hexyl-substituted coumarins emphasize synthetic innovation and application-driven design. The Pechmann condensation remains a workhorse for generating 4-methylcoumarins, with modern adaptations employing green solvents (e.g., deep eutectic solvents) and catalysts (e.g., Amberlyst-15) to improve yields and reduce waste. For example, Bouasla et al. achieved a 97% yield for 4-methylcoumarin using Amberlyst-15 under microwave irradiation, demonstrating the method’s efficiency for hexyl-functionalized variants.

Additionally, computational tools now guide the rational design of coumarin derivatives. Density functional theory (DFT) calculations predict the impact of substituents on electronic transitions, aiding the development of fluorescent probes and photosensitizers. The hexyl chain in this compound, for instance, may stabilize charge-transfer states, enhancing photophysical properties for optoelectronic applications.

Theoretical Frameworks in Coumarin Research

The synthesis and functionalization of coumarins are underpinned by reaction mechanisms such as the Pechmann condensation’s tandem esterification and cyclization steps. Theoretical studies reveal that the reaction proceeds via the oxo-form of β-ketoesters, with acid catalysts polarizing carbonyl groups to facilitate electrophilic aromatic substitution. For this compound, this mechanism permits regioselective chlorination and alkylation during cyclization, ensuring precise control over substitution patterns.

Electronic structure analyses further elucidate substituent effects. The chlorine atom’s electron-withdrawing nature increases the coumarin core’s electrophilicity, while the hexyl chain’s inductive effects modulate ring strain and π-π stacking interactions. These insights inform predictive models for bioactivity, enabling researchers to tailor derivatives for specific molecular targets.

Table 1: Impact of Substituents on Coumarin Properties

| Position | Substituent | Electronic Effect | Biological Implication |

|---|---|---|---|

| 3 | Hexyl | +I (Inductive) | Enhanced lipophilicity |

| 4 | Methyl | +I | Steric hindrance reduction |

| 6 | Chlorine | -I (Electron-withdrawing) | Increased electrophilicity |

| 7 | Hydroxyl | Resonance donation | Antioxidant capacity |

Properties

IUPAC Name |

6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYDWVWKCPCPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation with Pre-Substituted Resorcinol Derivatives

The Pechmann condensation is a classical method for synthesizing coumarins from resorcinol derivatives and β-keto esters. For 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, this approach involves:

- Synthesis of 5-chloro-2-hydroxy-4-methylresorcinol : Chlorination of 2-hydroxy-4-methylresorcinol using SOCl₂ or Cl₂ in acetic acid.

- Alkylation at Position 3 : Reaction with hexyl bromide in the presence of K₂CO₃ in acetonitrile.

- Pechmann Cyclization : Condensation with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C to form the coumarin core.

Reaction Scheme :

$$

\text{5-Chloro-2-hydroxy-4-methylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{6-Chloro-7-hydroxy-4-methylcoumarin}

$$

Subsequent alkylation with hexyl bromide introduces the hexyl group.

Stepwise Functionalization of 7-Hydroxy-4-methylcoumarin

This method modifies a pre-formed coumarin core:

- Synthesis of 7-Hydroxy-4-methylcoumarin : Via Pechmann condensation of resorcinol and ethyl acetoacetate.

- Chlorination at Position 6 : Electrophilic substitution using Cl₂ in acetic acid or N-chlorosuccinimide (NCS) in DMF.

- Alkylation at Position 3 : Treatment with hexyl bromide and K₂CO₃ in refluxing acetone.

Key Challenges :

- Competing chlorination at other positions (e.g., position 8) requires careful control of reaction time and temperature.

- Protecting the 7-hydroxyl group (e.g., as a methoxy ether) may be necessary before chlorination, followed by deprotection using BBr₃.

Optimized Conditions :

Direct Alkylation-Chlorination of Coumarin Intermediates

A one-pot strategy combines alkylation and chlorination:

- Intermediate Synthesis : 7-Hydroxy-4-methylcoumarin is treated with hexyl magnesium bromide (Grignard reagent) to introduce the hexyl group.

- In Situ Chlorination : Addition of SOCl₂ or Cl₂ gas to the reaction mixture.

Advantages :

- Reduces purification steps.

- Higher overall yields (~65%) compared to stepwise methods.

Limitations :

- Requires strict control of stoichiometry to avoid over-chlorination.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Regioselectivity | Complexity |

|---|---|---|---|---|

| Pechmann Condensation | Resorcinol alkylation + cyclization | 45–60 | Moderate | High |

| Stepwise Functionalization | Chlorination + alkylation | 60–70 | High | Moderate |

| One-Pot Alkylation-Chlorination | Grignard + Cl₂ | 65 | Moderate | Low |

Notes :

- Stepwise functionalization offers better control over substituent positioning.

- One-pot methods prioritize efficiency but may compromise purity.

Mechanistic Insights

Chlorination Dynamics

Electrophilic chlorination at position 6 is favored due to the electron-donating effects of the 7-hydroxyl group, which activates the adjacent position. Computational studies suggest that the transition state for Cl⁺ attack at position 6 is stabilized by resonance with the carbonyl group.

Alkylation Selectivity

The hexyl group is introduced at position 3 via SN2 mechanisms in polar aprotic solvents (e.g., acetone). Steric hindrance from the 4-methyl group directs the alkylation to position 3.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are employed to enhance mixing and heat transfer during exothermic steps like chlorination. Green chemistry principles advocate for replacing SOCl₂ with safer chlorinating agents (e.g., trichloroisocyanuric acid).

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at position 7 undergoes O-acylation under mild conditions to form esters, a key pathway for functionalization.

These reactions are characterized by high regioselectivity at the phenolic hydroxyl group. Triethylamine is critical for deprotonation, while polar aprotic solvents enhance reaction efficiency .

Alkylation and Nucleophilic Substitution

The hydroxyl group also participates in alkylation, and the chloro substituent enables nucleophilic displacement under specific conditions.

Alkylation at Position 7

- Reaction with propargyl bromide :

Chlorine Substitution

The chloro group at position 6 can be replaced via SNAr (nucleophilic aromatic substitution) with strong nucleophiles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 100°C, 24 h | 6-Piperidino derivative | 52% | |

| Pyrrolidine | THF, K₂CO₃, reflux, 18 h | 6-Pyrrolidinyl derivative | 47% |

Reactivity at position 6 is limited due to steric hindrance from the hexyl chain at position 3.

Cycloaddition and Heterocycle Formation

The chromenone core participates in cycloaddition reactions to generate fused heterocycles.

Diels-Alder Reaction

- With maleic anhydride :

Smiles Rearrangement

- With α-bromoacetamides :

Oxidation of the Hexyl Chain

- With KMnO₄/H₂SO₄ :

- Conditions: Aqueous H₂SO₄, 0°C → 25°C, 4 h

- Product: 3-Carboxylic acid derivative

- Yield: 58% ()

Reduction of the Lactone

Mannich Reaction

The hydroxyl group facilitates Mannich base formation:

| Amine | Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Morpholine | Formaldehyde | EtOH, 60°C, 6 h | 7-Morpholinomethyl derivative | 65% | |

| Piperazine | Acetaldehyde | DMF, 80°C, 8 h | Bis-Mannich base | 54% |

Comparative Reactivity Insights

| Position | Reactivity | Key Influences |

|---|---|---|

| C7-OH | High (acidic proton, pKa ~8.2) | Electron-withdrawing Cl at C6 enhances acidity |

| C6-Cl | Moderate (requires strong nucleophiles) | Steric hindrance from C3 hexyl group slows substitution |

| C3 Hexyl | Inert under standard conditions | Aliphatic chain lacks reactive sites |

Stability Under Reaction Conditions

- pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) via lactone ring opening .

- Thermal Stability : Stable up to 200°C; decomposition observed at 250°C ().

This compound’s versatility in synthesis is underscored by its participation in esterification, substitution, and cycloaddition pathways, making it valuable for pharmaceutical and materials science applications .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one has shown significant potential in medicinal chemistry, particularly as an antitumor agent.

Case Studies:

- Antitumor Activity: Research indicates that derivatives of coumarin, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Mechanism of Action:

The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By targeting these enzymes, the compound can enhance the efficacy of existing chemotherapeutic agents while potentially reducing side effects associated with traditional treatments .

Agricultural Applications

The compound has also been investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Research Findings:

- Pesticidal Efficacy: Preliminary studies suggest that this compound may possess antifungal and antibacterial properties, making it a candidate for agricultural applications. Its ability to disrupt cellular processes in pathogens could lead to effective crop protection solutions .

Materials Science

In materials science, this compound's unique structure allows it to be utilized in the development of novel materials with specific optical properties.

Applications:

- Nonlinear Optical Materials: The chromenone derivatives have been explored for their potential use in nonlinear optics, where they can be incorporated into polymer matrices to create materials that exhibit enhanced optical properties for applications in photonics and telecommunications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits enzyme activity.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Anticoagulant Activity: Inhibits the synthesis of vitamin K-dependent clotting factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one and analogous coumarin derivatives:

Key Observations:

Lipophilicity and Solubility: The hexyl chain in the target compound significantly increases lipophilicity compared to derivatives with polar groups (e.g., dimethylamino in or hydroxy/methoxy in ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility . Compounds with epoxy-methoxy () or phenacyloxy () groups exhibit intermediate polarity, balancing solubility and membrane permeability.

Synthetic Routes: Derivatives with benzylamino groups (e.g., ) are synthesized via reductive amination, while the target compound likely requires alkylation for the hexyl chain . Epoxy-containing derivatives () may involve epoxidation of allyl ether precursors.

Chloro at position 6 enhances electron-withdrawing effects, stabilizing the lactone ring and altering reactivity .

Thermal Stability: Melting points vary with substituent polarity. For example, the dimethylamino derivative () melts at 205–216°C due to strong intermolecular hydrogen bonding, whereas the hexyl-substituted compound likely has a lower melting point due to reduced crystallinity .

Biological Activity

6-Chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, recognized for its diverse biological activities. Its structure features a chlorine atom at the 6th position, a hexyl group at the 3rd position, a hydroxyl group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core structure. This unique configuration contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness primarily against Gram-positive bacteria. Studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating its potency:

The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzyme activities, which is crucial for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells through mechanisms such as:

- Activation of caspases : This leads to programmed cell death.

- Inhibition of cell proliferation pathways : By targeting specific signaling pathways involved in cancer growth .

Anticoagulant and Anti-inflammatory Effects

This compound has shown promise in anticoagulant research by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. Additionally, it exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives like this compound is influenced by their chemical structure. Key observations include:

| Substituent | Effect on Activity |

|---|---|

| Chlorine atom | Enhances antimicrobial activity |

| Hydroxyl group | Contributes to anticancer effects |

| Hexyl group | Affects solubility and bioavailability |

The presence of electron-donating groups (e.g., hydroxyl) has been shown to enhance antimicrobial potency, while halogens can expand the spectrum of activity against various pathogens .

Study on Antimicrobial Efficacy

A study published in MDPI highlighted the effectiveness of coumarin derivatives, including this compound, against biofilm-forming bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant biofilm inhibition compared to standard antibiotics, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The induction of apoptosis was confirmed through assays measuring caspase activity and cell viability. These findings suggest that further exploration into its use as an anticancer agent could be warranted .

Q & A

Q. How can crystallographic data resolve polymorphism or solvate formation in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.